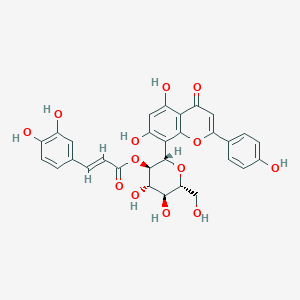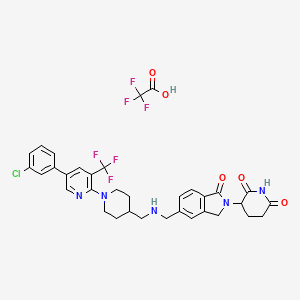
Icmt-IN-32
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Icmt-IN-32 is a small-molecule inhibitor of isoprenylcysteine carboxyl methyltransferase (ICMT), an enzyme involved in the posttranslational modification of proteins containing a C-terminal CAAX motif. This modification is crucial for the proper localization and function of these proteins, many of which are involved in cell signaling pathways. ICMT inhibitors like this compound have shown potential in cancer research due to their ability to disrupt the function of oncogenic proteins.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Icmt-IN-32 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The reaction conditions typically include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Icmt-IN-32 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved but may include the use of bases or acids as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
科学的研究の応用
Icmt-IN-32 has several scientific research applications, including:
Chemistry: Used as a tool to study the role of ICMT in protein modification and its impact on cellular functions.
Biology: Helps in understanding the biological processes regulated by ICMT, including cell signaling and protein localization.
Medicine: Investigated for its potential therapeutic applications in cancer treatment by inhibiting the function of oncogenic proteins.
Industry: May be used in the development of new drugs targeting ICMT-related pathways.
作用機序
Icmt-IN-32 exerts its effects by inhibiting the activity of isoprenylcysteine carboxyl methyltransferase. This enzyme catalyzes the methylation of the carboxylic acid group of isoprenylated cysteine residues in proteins. By inhibiting this enzyme, this compound disrupts the proper localization and function of these proteins, many of which are involved in critical cell signaling pathways. The inhibition of ICMT leads to the accumulation of unmethylated proteins, which can affect various cellular processes, including cell proliferation and apoptosis.
類似化合物との比較
Similar Compounds
Cysmethynil: Another ICMT inhibitor that has been studied for its potential anti-cancer properties.
UCM-1336: A compound that inhibits ICMT and has shown efficacy in glioblastoma models.
Indole-based ICMT inhibitors: A class of compounds identified through high-throughput screening that target ICMT.
Uniqueness of Icmt-IN-32
This compound is unique due to its specific inhibitory activity against ICMT with an IC50 value of 0.777 micromolar. This high potency makes it a valuable tool for studying the role of ICMT in various biological processes and for developing potential therapeutic applications.
特性
分子式 |
C20H25NO2 |
|---|---|
分子量 |
311.4 g/mol |
IUPAC名 |
3-methoxy-N-[2-(4-phenyloxan-4-yl)ethyl]aniline |
InChI |
InChI=1S/C20H25NO2/c1-22-19-9-5-8-18(16-19)21-13-10-20(11-14-23-15-12-20)17-6-3-2-4-7-17/h2-9,16,21H,10-15H2,1H3 |
InChIキー |
QRQVZVPYNBKTER-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)NCCC2(CCOCC2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


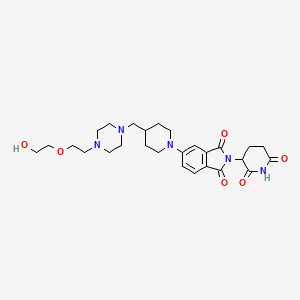
![N-(3-chlorophenyl)-8-[[1-(4-methyl-2-nitrophenyl)triazol-4-yl]methoxy]quinazolin-2-amine](/img/structure/B15136889.png)
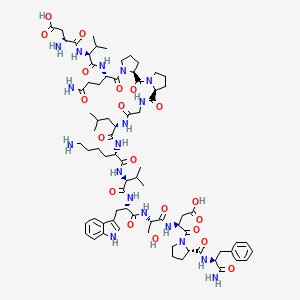

![2-(2-methylpropylamino)-1-[(4R)-4-(6-methylpyridin-2-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]ethanone](/img/structure/B15136921.png)
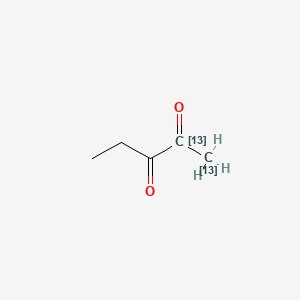
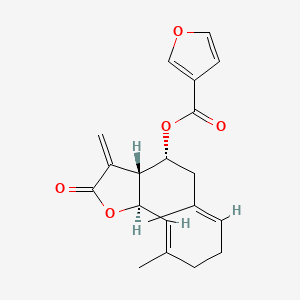
![4-anilino-N-methyl-6-[6-[4-[[2-[2-(1-methyl-2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]butylcarbamoyl]pyridin-3-yl]quinoline-3-carboxamide](/img/structure/B15136925.png)
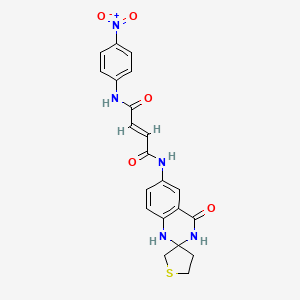

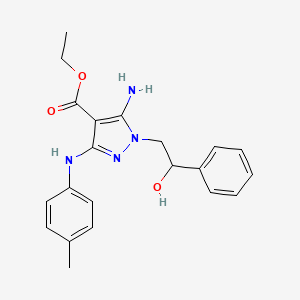
![sodium;(5R)-6-(6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-2-ylmethylidene)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B15136938.png)
